molecular formula C14H10O3 B11817662 2-Dibenzofuran-1-ylacetic acid

2-Dibenzofuran-1-ylacetic acid

Cat. No.: B11817662
M. Wt: 226.23 g/mol
InChI Key: HNPLCRIVYZKTLR-UHFFFAOYSA-N
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Description

2-Dibenzofuran-1-ylacetic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dibenzofuran-1-ylacetic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions to form the dibenzofuran ring . Another method includes the use of palladium-catalyzed intramolecular cyclization of ortho-diaryl ethers . These reactions typically require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dibenzofuran-1-ylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include various substituted dibenzofuran derivatives, quinones, and reduced forms of the compound. These products can have different biological and chemical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 2-Dibenzofuran-1-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Dibenzofuran-1-ylacetic acid include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to its specific structural features and the presence of the acetic acid group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-dibenzofuran-1-ylacetic acid

InChI

InChI=1S/C14H10O3/c15-13(16)8-9-4-3-7-12-14(9)10-5-1-2-6-11(10)17-12/h1-7H,8H2,(H,15,16)

InChI Key

HNPLCRIVYZKTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)CC(=O)O

Origin of Product

United States

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